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Compound of Interest

Compound Name: Methyl 2-(aminomethyl)nicotinate

Cat. No.: B1611452

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 2-(aminomethyl)nicotinate derivatives
and structurally related nicotinic acid analogs, focusing on their synthesis, biological activities,
and structure-activity relationships. The information is compiled from various studies to offer an
objective overview of their potential as therapeutic agents.

Data Presentation

The following tables summarize the biological activities of various nicotinic acid derivatives,
including those with aminomethyl and other substitutions. These derivatives have been
evaluated for their anti-inflammatory, antifungal, and enzyme-inhibitory properties.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2
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Selectivity Index

Compound COX-1I1C50 (uM) COX-2 IC50 (uM)
(COX-1/COX-2)

3a 8.15 0.42 194

3b 9.24 0.15 61.6

3e 10.21 0.16 63.8

4c 11.52 0.09 128.0

4f 12.83 0.08 160.4

Celecoxib 15.2 0.08 190.0

Diclofenac 1.25 0.21 5.95
Indomethacin 0.78 0.53 1.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory

agents[1].

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives
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Compound Target Organism MIC80 (pg/mL)

11g Candida albicans 0.0313

11h Candida albicans 0.0313
Fluconazole-resistant C.

11g ) 0.0313-2.0
albicans

Fluconazole-resistant C.

11h albicans 0.0313-2.0
11g C. parapsilosis 0.0313-2.0
11h C. parapsilosis 0.0313-2.0
11g C. glabrata 0.0313-2.0
11h C. glabrata 0.0313-2.0
11g Cryptococcus neoformans 0.0313-2.0
11h Cryptococcus neoformans 0.0313-2.0

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents. Note that
compounds 11g and 11h are 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-
yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-
yl)methyl)nicotinamide, respectively.

Table 3: Enzyme Inhibitory Activity of Aminomethyl and Alkoxymethyl Derivatives
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Compound hCA | Ki (nM) hCA Il Ki (nM) AChE Ki (nM) BChE Ki (nM)
1 112.3 134.5 34 45
5 58.0 98.2 21 33
8 65.1 81.3 18 23
9 72.4 89.6 28 39
13 98.7 85.1 45 58
14 105.2 115.8 62 78
15 128.4 215.1 78 88
16 157.2 198.4 55 67
17 149.3 187.9 69 81

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.
Data extracted from a study on aminomethyl and alkoxymethyl derivatives as enzyme
inhibitors[2].

Experimental Protocols

General Synthesis of Nicotinic Acid Hydrazide
Derivatives

A common synthetic route to novel nicotinic acid derivatives involves the initial synthesis of
nicotinic acid hydrazide, which then serves as a key intermediate.

» Synthesis of Nicotinic Acid Hydrazide: Nicotinic acid is esterified, typically using methanol in
the presence of an acid catalyst like sulfuric acid, to yield methyl nicotinate. The resulting
ester is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.

o Synthesis of Acylhydrazones: The nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL
of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added. The mixture is heated
under reflux for 3 hours. After cooling and refrigeration for 24 hours, the precipitate is filtered
and recrystallized from ethanol[3].
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» Synthesis of 1,3,4-Oxadiazoline Derivatives: The synthesized acylhydrazone is treated with
acetic anhydride to induce cyclization, yielding the corresponding 3-acetyl-2,5-disubstituted-
1,3,4-oxadiazoline derivative[3].

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined
using an enzyme immunoassay (EIA) kit.

e Each compound is dissolved in DMSO to prepare stock solutions.
e The assay is performed in a 96-well plate according to the manufacturer's instructions.
e The IC50 values are calculated from the concentration-response curves.

» Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison[1].

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method as
recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

The compounds are dissolved in DMSO to prepare a series of dilutions.

The fungal inocula are prepared and adjusted to the desired concentration.

The assays are performed in 96-well microtiter plates.

The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of
the compound that causes an 80% reduction in turbidity compared to the control.

Mandatory Visualization
Synthetic Workflow for Nicotinic Acid Derivatives
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General Synthetic Pathway Aminomethyl Nicotinate Synthesis
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Caption: General synthetic schemes for nicotinic acid derivatives.

COX-2 Inhibition Pathway
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Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28891347/
https://www.mdpi.com/1422-0067/23/5/2823
https://www.benchchem.com/product/b1611452#comparative-study-of-methyl-2-aminomethyl-nicotinate-derivatives
https://www.benchchem.com/product/b1611452#comparative-study-of-methyl-2-aminomethyl-nicotinate-derivatives
https://www.benchchem.com/product/b1611452#comparative-study-of-methyl-2-aminomethyl-nicotinate-derivatives
https://www.benchchem.com/product/b1611452#comparative-study-of-methyl-2-aminomethyl-nicotinate-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

